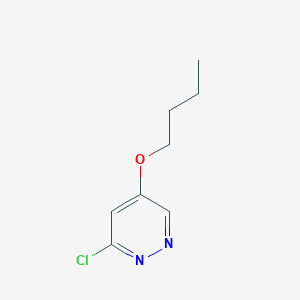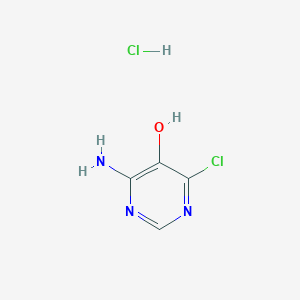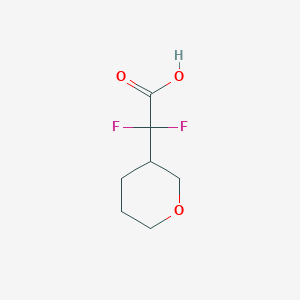![molecular formula C9H16N2O2 B11908809 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a spirocyclic framework incorporating oxygen and nitrogen atoms, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone typically involves the condensation of appropriate amines with cyclic ketones or aldehydes. One common method includes the reaction of N-benzylpiperidone with thioglycolic acid in toluene under reflux conditions, using a Dean-Stark apparatus to remove water . This method allows for the formation of the spirocyclic structure through a one-pot three-component condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a selective inhibitor of TYK2 and JAK1, which are key players in the signaling pathways of inflammatory responses . By binding to these enzymes, the compound can modulate the expression of related genes and the formation of immune cells such as Th1, Th2, and Th17 cells .
Comparison with Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Studied as a selective TYK2/JAK1 inhibitor.
8-Oxa-2-azaspiro[4.5]decane: Explored for its potential in producing biologically active compounds.
Uniqueness: 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone stands out due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms, which imparts unique chemical reactivity and biological activity. Its selective inhibition of TYK2 and JAK1 enzymes highlights its potential as a therapeutic agent for inflammatory diseases.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)11-6-7-13-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
InChI Key |
BQZDDHZOYNXTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)






![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)


![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

